Cas no 24279-39-8 (2,6-Dichloro-4-(trifluoromethyl)aniline)

2,6-Dichloro-4-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dichloro-4-trifluoromethylaniline
- 4-Amino-3,5-dichlorobenzotrifluoride
- 3,5-Dichloro-4-Amino Benzotrifluoride
- 2,6-Dichloro-4-(trifluoromethyl)aniline (4-Amino-3,5-dichlorobenzotrifluoride)
- 2,5-DIBROMO-1,4-DIMETHYL-1H-IMIDAZOLE
- 2,6-dichloro-4-Trifluoromethyllaniline
- 2,6-dichloro-4-trifluoromethylphenylamine
- 4-Amino-3,5-dichloro
- 6-AMino-1-hexanol
- 3,5-dichloro-4-aminobenzotrifluoride
- 2,6-dichloro-4-(trifluoromethyl)benzenamine
- ITNMAZSPBLRJLU-UHFFFAOYSA-N
- BENZENAMINE, 2,6-DICHLORO-4-(TRIFLUOROMETHYL)-
- 2,6-dichloro-4-(trifluoromethyl)phenylamine
- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)-BENZENAMINE
- PubChem2806
- PubChem2187
- 2,6-dichloro-4-trifluoromethyl aniline
- Interm
- 2,6-dichloro-4-trifluoromethyl-aniline
- 2,6-dichloro-4-(trifluoromethyl)benzenamine;2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-dichlor-4-trifluoromethyl aniline
- SCHEMBL967220
- J-514347
- DTXSID30179011
- AS-9317
- FT-0617480
- NS00003390
- AKOS015850198
- AM20061177
- EN300-153243
- 4-(trifluoromethyl)-2,6-dichloroaniline
- J-015431
- InChI=1/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H
- EC 416-430-0
- CS-W010384
- A21508
- 2,6-Dichloro-4-(trifluoromethyl)aniline, 99%
- MFCD00052918
- 2,6-dichloro-4-trifluoro methylaniline
- 24279-39-8
- Toluidine, 2,6-dichloro-?,?,?-trifluoro- (8CI); 2,6-Dichloro-4-(trifluoromethyl)benzenamine; 2,6-Dichloro-4-trifluoromethylaniline; 4-Amino-3,5-dichlorobenzotrifluoride
- AC-6882
- 2,6-Dichloro-4-trifluoromethyl aniline;2,6-Dichloro-4-trifluoromethylaniline;
- A1900
- Toluidine, 2,6-dichloro-a,a,a-trifluoro- (8CI); 2,6-Dichloro-4-(trifluoromethyl)benzenamine; 2,6-Dichloro-4-trifluoromethylaniline; 4-Amino-3,5-dichlorobenzotrifluoride
-
- MDL: MFCD00052918
- インチ: 1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
- InChIKey: ITNMAZSPBLRJLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C([H])=C(C(F)(F)F)C=1[H])Cl)N([H])[H]
- BRN: 2838819
計算された属性
- せいみつぶんしりょう: 228.96700
- どういたいしつりょう: 228.967
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.4
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.532 g/mL at 25 °C(lit.)
- ゆうかいてん: 34-36 °C (lit.)
- ふってん: 60-62 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:190.4°f
摂氏度:88°c - 屈折率: 1.518
- PSA: 26.02000
- LogP: 4.17560
- かんど: 空気に敏感である
- ようかいせい: 未確定
2,6-Dichloro-4-(trifluoromethyl)aniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H317,H332,H410
- 警告文: P273,P280,P501
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 20/22-38-43-50/53
- セキュリティの説明: S24-S37-S60-S61
-
危険物標識:
- 危険レベル:Comb liq
- 包装グループ:III
- セキュリティ用語:S24;S37;S60;S61
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/22; R38; R43; R50/53
2,6-Dichloro-4-(trifluoromethyl)aniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Dichloro-4-(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D436170-5g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 5g |
$ 75.00 | 2023-09-07 | ||
TRC | D436170-25g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 25g |
$ 259.00 | 2023-09-07 | ||
Enamine | EN300-153243-0.05g |
2,6-dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 95% | 0.05g |
$19.0 | 2023-02-14 | |
Enamine | EN300-153243-2.5g |
2,6-dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 95% | 2.5g |
$25.0 | 2023-02-14 | |
Enamine | EN300-153243-0.1g |
2,6-dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 95% | 0.1g |
$19.0 | 2023-02-14 | |
Enamine | EN300-153243-0.5g |
2,6-dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 95% | 0.5g |
$19.0 | 2023-02-14 | |
Enamine | EN300-153243-10.0g |
2,6-dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 95% | 10.0g |
$27.0 | 2023-02-14 | |
Oakwood | 004741-5g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 99% | 5g |
$12.00 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017849-5g |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 98% | 5g |
¥26 | 2024-05-24 | |
TRC | D436170-25000mg |
2,6-Dichloro-4-(trifluoromethyl)aniline |
24279-39-8 | 25g |
$259.00 | 2023-05-18 |
2,6-Dichloro-4-(trifluoromethyl)aniline サプライヤー
2,6-Dichloro-4-(trifluoromethyl)aniline 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2,6-Dichloro-4-(trifluoromethyl)anilineに関する追加情報
2,6-Dichloro-4-(trifluoromethyl)aniline: A Comprehensive Overview
The compound with CAS No. 24279-39-8, commonly referred to as 2,6-Dichloro-4-(trifluoromethyl)aniline, is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group at the 4-position and chlorine atoms at the 2 and 6 positions of the aniline ring. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
Recent advancements in synthetic methodologies have enabled the efficient production of 2,6-Dichloro-4-(trifluoromethyl)aniline with high purity and yield. Researchers have explored various routes, including nucleophilic aromatic substitution and coupling reactions, to synthesize this compound. The use of palladium catalysts in cross-coupling reactions has proven particularly effective, allowing for the precise introduction of substituents onto the aromatic ring. These developments have not only enhanced the scalability of production but also opened new avenues for its application in drug discovery and material synthesis.
The electronic properties of 2,6-Dichloro-4-(trifluoromethyl)aniline make it an ideal candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and sensors. The trifluoromethyl group acts as an electron-withdrawing substituent, which can modulate the electronic characteristics of the molecule. This property has been leveraged in recent studies to design OLEDs with improved efficiency and stability. For instance, a study published in *Nature Materials* demonstrated that incorporating 2,6-Dichloro-4-(trifluoromethyl)aniline into OLED architectures significantly enhanced their emission intensity and operational lifetime.
In addition to its role in materials science, 2,6-Dichloro-4-(trifluoromethyl)aniline has shown promise in medicinal chemistry. Its ability to act as a bioisostere for other aromatic amines has made it a valuable tool in drug design. Recent research has focused on its potential as a lead compound for anti-cancer agents. A study conducted at the University of California revealed that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing healthy cells. This finding underscores its potential as a foundation for developing novel therapeutic agents.
The steric effects introduced by the chlorine atoms at the 2 and 6 positions further enhance the versatility of 2,6-Dichloro-4-(trifluoromethyl)aniline. These substituents create a rigid structure that can influence molecular interactions in both biological systems and synthetic environments. For example, in polymer chemistry, this compound has been used as a building block for constructing stimuli-responsive polymers. These polymers exhibit reversible changes in their physical properties under external stimuli such as temperature or pH changes, making them suitable for applications in drug delivery systems and smart materials.
Moreover, the environmental impact of 2,6-Dichloro-4-(trifluoromethyl)aniline has been a subject of recent investigations. Studies have shown that its degradation products are less harmful to aquatic ecosystems compared to traditional aromatic amines. This makes it a more sustainable choice for industrial applications where environmental considerations are paramount.
In conclusion, 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8) stands out as a versatile and multifaceted compound with applications spanning organic electronics, medicinal chemistry, and polymer science. Its unique structural features and favorable electronic properties continue to drive innovative research across various disciplines. As advancements in synthetic techniques and material science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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